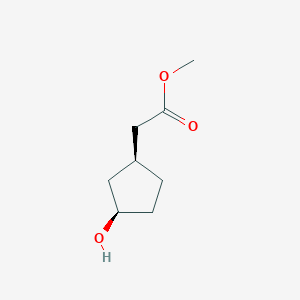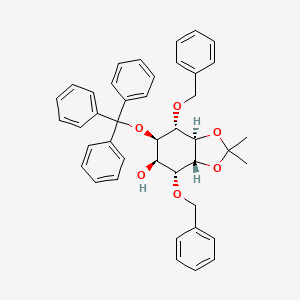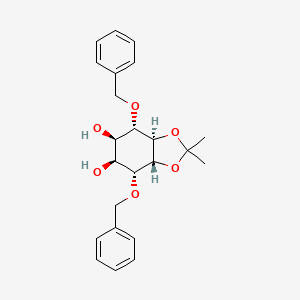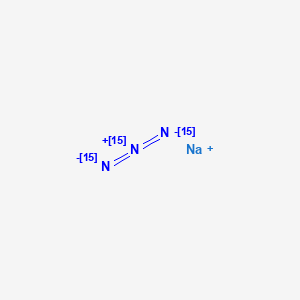
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
Descripción general
Descripción
“(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester” is a compound that likely contains a cyclopentane ring, which is a cyclic compound with five carbon atoms. The “1S,3R” notation indicates the stereochemistry of the molecule, suggesting that it has two chiral centers at the 1st and 3rd positions of the cyclopentane ring. The “3-Hydroxy” part suggests the presence of a hydroxyl group (-OH) at the 3rd position. “Acetic acid methyl ester” suggests that there is an ester functional group, which is derived from acetic acid and methanol .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopentane ring, the introduction of the hydroxyl group at the correct position, and the formation of the ester group. The exact methods would depend on the available starting materials and the required stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the connectivity of the atoms, the stereochemistry, and the conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The hydroxyl group could be involved in reactions such as acid-base reactions, nucleophilic substitutions, or eliminations. The ester group could undergo reactions such as hydrolysis, reductions, or nucleophilic acyl substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and ester groups could affect its solubility in different solvents. The cyclopentane ring could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Enantioselective Syntheses
This compound plays a crucial role in the enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates . These syntheses are highly efficient and have been used to produce biologically significant amino acids, including (2S,3R)-3-methylglutamate .
Preparation of Nonproteinogenic Amino Acids
The compound is used in the preparation of nonproteinogenic amino acids such as (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds are found in a variety of natural products and have been used to elucidate mechanisms of biological processes .
Antibiotic Production
(2S,3R)-3-methylglutamate, which can be prepared using this compound, occurs in several natural products such as the clinically important antibiotic daptomycin . This makes the compound indirectly useful in the production of antibiotics .
Inhibitor of Excitatory Amino Acid Transporters
(2S,3R)-3-methylglutamate, a product of this compound, is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 . This makes it a key tool in the study of general EAAT function .
Cardioprotection
Research has shown that compounds similar to “(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester” have been used to attenuate cardiac ischemia/reperfusion injury in rats via an antiferroptotic mechanism . This suggests potential cardioprotective applications for the compound .
Production of Solvents and Surfactants
Methyl acetate, a compound structurally similar to “methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate”, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents . This suggests that “methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate” could potentially have similar applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJDPCEVAGWBX-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)


![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)